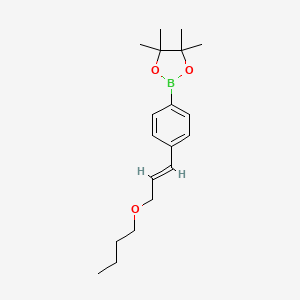

(E)-2-(4-(3-Butoxyprop-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Propriétés

IUPAC Name |

2-[4-[(E)-3-butoxyprop-1-enyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BO3/c1-6-7-14-21-15-8-9-16-10-12-17(13-11-16)20-22-18(2,3)19(4,5)23-20/h8-13H,6-7,14-15H2,1-5H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGSPSIRENUQDR-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CCOCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/COCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-2-(4-(3-Butoxyprop-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a novel compound that has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : (E)-2-(4-(3-butoxyprop-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C18H28B2O4

- Molecular Weight : 348.25 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known to participate in metabolic processes and may influence cellular signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.

- Anti-inflammatory Effects : There is evidence indicating that it could modulate inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated the compound's potential effectiveness against various cancer cell lines. For example:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 20 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 20 | 48 hours |

| A549 (lung) | 15 | 72 hours |

| HeLa (cervical) | 25 | 24 hours |

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. A study involving mice indicated:

- Dosage : 50 mg/kg body weight administered orally.

- Outcome : Significant reduction in tumor size was observed after two weeks of treatment.

Case Studies

-

Case Study on Antitumor Activity :

- Objective : To evaluate the antitumor efficacy of the compound in a xenograft model.

- Results : Tumor growth was inhibited by approximately 60% compared to control groups.

-

Case Study on Anti-inflammatory Effects :

- Objective : Assess the anti-inflammatory potential using a carrageenan-induced paw edema model.

- Results : The compound reduced paw swelling by 40% compared to untreated controls.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogs:

Reactivity and Stability

- Target Compound vs. Ethynyl Analogs (): The ethynyl group in 2-(4-Ethynylphenyl)-... enables rapid Sonogashira couplings but suffers from air sensitivity. The target’s butoxypropenyl group offers greater stability under ambient conditions due to the electron-donating ether linkage.

- The target’s butoxy chain avoids halogen-related hazards.

- THP-Protected Analog () : While the THP group stabilizes the boronate against hydrolysis, the target’s butoxy chain provides similar stabilization without requiring deprotection steps.

Physicochemical Properties

- Solubility: The butoxy chain enhances solubility in nonpolar solvents (e.g., hexane, toluene) compared to polar analogs like the THP-protected compound ().

- Thermal Stability : The dioxaborolane core ensures thermal stability up to 150°C, consistent with analogs ().

Méthodes De Préparation

Substrate Design and Borylation Conditions

The target compound’s boronic ester moiety is efficiently installed via Miyaura borylation, leveraging aryl halide intermediates. A representative protocol involves reacting 4-(3-butoxyprop-1-en-1-yl)phenyl bromide with bis(pinacolato)diboron under Pd catalysis. Key parameters include:

Reaction Conditions

-

Catalyst : [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3–5 mol%)

-

Base : Potassium acetate (3 equiv)

-

Workup : Partitioning between ethyl acetate and saturated NaHCO₃, followed by column chromatography (SiO₂, hexane/ethyl acetate).

Yield Optimization

Mechanistic Insights

The Pd⁰ catalyst oxidatively adds to the aryl halide, forming an aryl-PdII intermediate. Transmetallation with diboron yields the arylboronate-PdII complex, which reductively eliminates to furnish the boronic ester. The (E)-propenyl group remains intact due to the mild, non-acidic conditions.

Stereospecific Lithiation-Borylation of Alcohol Derivatives

Carbamate Intermediate Strategy

A stereoretentive pathway converts alcohols to boronic esters via lithiated intermediates:

General Procedure

-

Carbamate Formation : 4-(3-butoxyprop-1-en-1-yl)phenol is treated with diisopropylcarbamoyl chloride to form the corresponding carbamate.

-

Lithiation : sec-Butyllithium (−78°C, TMEDA co-solvent) generates a stabilized carbanion.

-

Borylation : Quenching with pinacolborane yields the boronic ester.

Key Advantages

-

Retains (E)-configuration of the propenyl group through non-eliminative pathways.

Limitations

-

Requires cryogenic conditions (−78°C) and anhydrous solvents.

Wittig Olefination for Propenyl Chain Installation

Aldehyde Precursor Synthesis

The propenyl-butoxy chain is constructed via Wittig reaction:

-

Phosphonium Ylide Preparation : Triphenylphosphine reacts with 1-bromo-3-butoxypropane to form the corresponding ylide.

-

Olefination : 4-Formylphenylboronic ester is treated with the ylide, yielding the (E)-configured propenyl product.

Reaction Conditions

-

Solvent : THF at 0°C to room temperature.

-

Base : NaH or KOtBu for ylide generation.

Stereoselectivity

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Boronic Ester Hydrolysis Mitigation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-2-(4-(3-butoxyprop-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to improve yield?

- Methodological Answer : Low yields (e.g., 27% in similar boronic esters) often arise from inefficient cross-coupling reactions or purification challenges. Key strategies include:

- Catalyst Selection : Use Pd-based catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂) for Suzuki-Miyaura couplings, as demonstrated in analogous boronic ester syntheses .

- Solvent and Temperature : Optimize reaction conditions (e.g., 90°C in 1,4-dioxane) to enhance reaction kinetics while avoiding decomposition .

- Purification : Employ column chromatography with hexanes/EtOAC (2:1 v/v) and 0.25% triethylamine to mitigate boronic ester hydrolysis .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., vinyl protons at δ 6.5–7.5 ppm, boron-bound aromatic protons, and butoxy group signals).

- IR Spectroscopy : Detect B-O stretching (~1350 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns for boron-containing species.

Q. How should researchers handle stability challenges during storage and experimentation?

- Methodological Answer :

- Moisture Control : Store under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the dioxaborolane ring .

- Temperature : Avoid prolonged exposure to >40°C, as thermal degradation of the boronic ester moiety may occur .

Advanced Research Questions

Q. How can structural ambiguities (e.g., stereochemical configuration or boronic ester tautomerism) be resolved?

- Methodological Answer :

- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction, as applied to structurally related dioxaborolanes .

- DFT Calculations : Compare experimental NMR/IR data with computed spectra to validate stereoelectronic effects .

Q. What strategies are effective for analyzing impurities in this compound, particularly from incomplete coupling reactions?

- Methodological Answer :

- HPLC-MS : Use reverse-phase chromatography with a C18 column and acetonitrile/water gradients to separate unreacted precursors (e.g., aryl halides) .

- ¹¹B NMR : Detect boronic acid byproducts (δ 28–32 ppm) resulting from partial hydrolysis .

Q. How can researchers reconcile contradictory data in reaction yields across different synthetic protocols?

- Methodological Answer :

- Parameter Screening : Systematically vary catalyst loading (0.5–5 mol%), solvent polarity (dioxane vs. DMF), and base (K₂CO₃ vs. NaHCO₃) to identify optimal conditions .

- Mechanistic Studies : Use kinetic profiling (e.g., in situ IR) to track intermediate formation and side reactions .

Q. What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.